N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide
Overview
Description
N-(3-(4-Chlorophenyl)allyl)-N-(2-(isoquinoline-5-sulfonamido)ethyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reversal of Drug Resistance in Cancer
N-(2-(N-Formyl-N-(3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-5-isoquinolinesulfonamide has been found effective in reversing drug resistance in multidrug-resistant leukemic cells. This compound, also known as H-85, inhibits the efflux of chemotherapy drugs from resistant cells, enhancing their efficacy. It achieves this by targeting a protein overexpressed in resistant cells, known as P-glycoprotein, and is used for its purification (Hagiwara et al., 1991).
Overcoming Vinblastine Resistance
Research shows that derivatives of isoquinolinesulfonamides, including H-85, significantly reverse resistance to the chemotherapy drug vinblastine in resistant leukemia cells. These compounds facilitate the accumulation of vinblastine inside the cells, thereby overcoming the resistance mechanism. The effectiveness of these compounds correlates with their hydrophobicity and their ability to inhibit the efflux of vinblastine, which is again associated with P-glycoprotein inhibition (Wakusawa et al., 1992).
Vasodilatory Activity
A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which include compounds structurally related to H-85, have shown vasodilatory activity. These compounds increase arterial blood flow and possess antihypertensive and vasodilatory effects, making them potential candidates for cardiovascular drugs (Morikawa et al., 1989).
Inhibition of Protein Kinases
H-85 and its derivatives have been identified as potent inhibitors of various protein kinases, including protein kinase C and protein kinase A. This inhibition mechanism is significant in cellular regulation, including cell proliferation and apoptosis (Hidaka et al., 1984).
Inhibiting Apoptosis in Neurons
Isoquinolinesulfonamides, including H-85, have been shown to prevent apoptosis in neurons triggered by various stressors. Their ability to inhibit a common pathway in different types of neuronal apoptosis suggests a potential for the development of neuroprotective drugs (Cagnoli et al., 1996).
Properties
IUPAC Name |
N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-N-[2-(isoquinolin-5-ylsulfonylamino)ethyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-8-6-17(7-9-19)3-2-13-25(16-26)14-12-24-29(27,28)21-5-1-4-18-15-23-11-10-20(18)21/h1-11,15-16,24H,12-14H2/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRTHZFSNFHQA-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN(CC=CC3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN(C/C=C/C3=CC=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130964-32-8 | |
Record name | H 85 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130964328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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